molecular formula C8H10F3N3O B6225419 N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine CAS No. 2770372-18-2

N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine

Cat. No. B6225419
CAS RN: 2770372-18-2
M. Wt: 221.2
InChI Key:
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Description

N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine (N-TFPE) is an organic compound that is used in a variety of scientific research applications. It is a highly reactive compound that is used in organic synthesis, and it has been studied for its biochemical and physiological effects.

Scientific Research Applications

N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. It has been used as a reagent in the synthesis of various organic compounds, such as heterocyclic compounds, peptides, and amino acids. It has also been used as a catalyst in the synthesis of polymers and other materials. In addition, N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine has been studied for its potential use in the development of novel drugs, as well as for its potential use in the treatment of various diseases.

Mechanism of Action

N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine is a highly reactive compound that is capable of forming covalent bonds with other molecules. It has been found to interact with proteins, lipids, and other molecules in the cell, resulting in changes in their structure and function. In particular, N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine has been found to interact with proteins involved in signal transduction pathways, resulting in the activation or inhibition of these pathways. It has also been found to interact with enzymes involved in metabolic pathways, resulting in changes in their activity and the production of various metabolites.
Biochemical and Physiological Effects
N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine has been studied for its biochemical and physiological effects. In particular, it has been found to affect the activities of various enzymes involved in metabolic pathways, resulting in changes in the production of various metabolites. It has also been found to affect the activities of proteins involved in signal transduction pathways, resulting in changes in the expression of various genes. In addition, N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine has been found to affect the activities of various ion channels, resulting in changes in the electrical activity of cells.

Advantages and Limitations for Lab Experiments

N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine has several advantages and limitations when used in laboratory experiments. One of its major advantages is its high reactivity, which allows it to form covalent bonds with other molecules quickly and efficiently. This makes it an ideal reagent for organic synthesis and for the development of novel drugs. However, its high reactivity also makes it difficult to handle and store, and it can be toxic if not handled properly. In addition, its reactivity can lead to unwanted side-reactions in some experiments.

Future Directions

The potential future directions for the use of N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine are vast. It could be used to develop novel drugs and therapeutic agents, as well as to study the mechanisms of various diseases. It could also be used in the synthesis of polymers and other materials, or to study the structure and function of proteins and enzymes. In addition, it could be used to study the biochemical and physiological effects of various compounds, or to study the effects of various environmental factors on cell physiology.

Synthesis Methods

N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine is produced through a condensation reaction between 2,2,2-trifluoro-1-hydroxyethanamine and 1-(propan-2-yl)-1H-pyrazol-4-yl)ethanone. This reaction is conducted in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, at a temperature of about 80°C. The reaction produces a product with a yield of about 80%, which is then purified and isolated through a series of crystallization steps.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine involves the reaction of 2,2,2-trifluoroacetophenone with propan-2-yl hydrazine to form 1-(propan-2-yl)-1H-pyrazol-4-amine. This intermediate is then reacted with ethyl chloroformate to form N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethyl}carbamic acid ethyl ester, which is subsequently hydrolyzed to form N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethyl}carbamic acid. Finally, this compound is reacted with hydroxylamine hydrochloride to form the target compound.", "Starting Materials": [ "2,2,2-trifluoroacetophenone", "propan-2-yl hydrazine", "ethyl chloroformate", "hydroxylamine hydrochloride" ], "Reaction": [ "2,2,2-trifluoroacetophenone + propan-2-yl hydrazine -> 1-(propan-2-yl)-1H-pyrazol-4-amine", "1-(propan-2-yl)-1H-pyrazol-4-amine + ethyl chloroformate -> N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethyl}carbamic acid ethyl ester", "N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethyl}carbamic acid ethyl ester + H2O -> N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethyl}carbamic acid", "N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethyl}carbamic acid + hydroxylamine hydrochloride -> N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine" ] }

CAS RN

2770372-18-2

Product Name

N-{2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethylidene}hydroxylamine

Molecular Formula

C8H10F3N3O

Molecular Weight

221.2

Purity

95

Origin of Product

United States

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